3-(Ethoxymethyl)oxolane-3-carbaldehyde
Description
Significance of Oxolane-Based Scaffolds in Contemporary Organic Synthesis
The oxolane ring, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether with the formula (CH₂)₄O. wikipedia.org This structural motif is not merely a solvent but a fundamental building block found in a vast array of natural and synthetic compounds that exhibit significant biological activity. nih.gov Its prevalence has led to its classification as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govrsc.org
The utility of the oxolane scaffold stems from its unique combination of properties. It is a polar, aprotic structure that is relatively stable yet can be synthetically modified. wikipedia.org The ether oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. nih.gov The ring itself has a non-planar, puckered conformation which allows for the precise spatial arrangement of substituents, influencing how a molecule interacts with enzymes or receptors. nih.gov
Numerous synthetic methods have been developed to produce substituted oxolanes. google.comorganic-chemistry.org These strategies often involve the cyclization of linear precursors, such as the intramolecular hydroalkoxylation of alkenes or the cyclization of diols. organic-chemistry.org The ability to control the stereochemistry at the carbon centers of the oxolane ring is a key focus of modern synthetic efforts, as the specific three-dimensional structure is often crucial for biological function. chemistryviews.org
Table 1: Examples of Biologically Active Compounds Containing an Oxolane Scaffold
| Compound Class | Example | Biological Significance |
| Annonaceous Acetogenins | Uvaricin | Exhibit potent cytotoxic, antitumor, and pesticidal activities. |
| Polyether Antibiotics | Monensin | Used as an anticoccidial agent in poultry and a growth promoter in cattle. |
| Muscarine Alkaloids | Muscarine | A toxin found in certain mushrooms that mimics the action of the neurotransmitter acetylcholine. nih.gov |
| Lignans | Galgravin | Possesses anti-inflammatory and neuroprotective properties. |
Strategic Importance of the Aldehyde Functional Group in Chemical Transformations
The aldehyde is an organic compound characterized by a formyl group, which consists of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group. wikipedia.orgbritannica.com This functional group is of paramount strategic importance in organic synthesis due to its high reactivity and versatility, serving as a gateway to a multitude of other functional groups. wikipedia.orgfiveable.me
The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the aldehyde group highly susceptible to nucleophilic addition reactions. britannica.com This reactivity is the basis for many fundamental carbon-carbon bond-forming reactions, such as the Grignard, Wittig, and aldol (B89426) reactions. libretexts.org
Aldehydes can be easily oxidized to form carboxylic acids or reduced to yield primary alcohols. wikipedia.org They also react with amines to form imines (Schiff bases) and with alcohols to form hemiacetals and acetals, the latter of which are frequently used as protecting groups for the aldehyde itself. wikipedia.orglibretexts.org This wide range of transformations allows chemists to use the aldehyde as a central hub in a synthetic sequence, introducing complexity and building molecular frameworks efficiently.
Table 2: Key Transformations of the Aldehyde Functional Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, CrO₃, Tollens' reagent | Carboxylic Acid wikipedia.orglibretexts.org |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol wikipedia.org |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol libretexts.org |
| Wittig Reaction | Phosphonium Ylides (Ph₃P=CR₂) | Alkene |
| Acetal (B89532) Formation | Alcohols (R-OH), Acid Catalyst | Acetal wikipedia.org |
| Imination | Primary Amines (R-NH₂) | Imine (Schiff Base) libretexts.org |
Contextual Relevance of the Ethoxymethyl Moiety in Ether Chemistry Research
Ethers are a class of organic compounds that feature an oxygen atom connected to two alkyl or aryl groups. wikipedia.org They are generally characterized by their relative chemical inertness, making them excellent solvents and stable components within larger molecules. wikipedia.orgwikipedia.org In the IUPAC nomenclature system, the -OCH₂CH₃ group, as seen in 3-(Ethoxymethyl)oxolane-3-carbaldehyde, is referred to as an "ethoxy" group. When it is part of a larger substituent, it can be described as an "ethoxymethyl" moiety. libretexts.org
The ethoxymethyl group in the target molecule serves as a simple ether linkage. Such groups can influence a molecule's physical properties, including its solubility, lipophilicity, and boiling point. The ether oxygen can also participate in hydrogen bonding as an acceptor, potentially affecting the molecule's conformation and intermolecular interactions.
In the context of chemical synthesis, alkoxy groups like ethoxy are generally stable across a wide range of reaction conditions, including exposure to many oxidizing and reducing agents, as well as non-acidic bases. wikipedia.orgscientificlabs.ie However, ethers can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. wikipedia.org
While the ethoxymethyl group itself is a simple structural unit, related moieties such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group are widely used as protecting groups for alcohols in multi-step syntheses. scientificlabs.ieresearchgate.net The SEM ether is valued for its stability under various conditions and its selective removal using fluoride (B91410) ions. scientificlabs.ie This highlights the broader role of ether functionalities in synthetic strategy, where they can serve as either stable structural components or as temporary, removable protecting groups.
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(ethoxymethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-2-10-6-8(5-9)3-4-11-7-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
DJOHKQJIIZNRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCOC1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethoxymethyl Oxolane 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for the 3-(Ethoxymethyl)oxolane-3-carbaldehyde Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For this compound (TM), the analysis reveals several logical disconnections.
A primary functional group interconversion (FGI) step involves the aldehyde moiety, which can be retrosynthetically derived from the oxidation of a primary alcohol. This leads to precursor 1 , (3-(ethoxymethyl)oxolan-3-yl)methanol. This strategy avoids carrying the sensitive aldehyde group through multiple synthetic steps.
The next key disconnection is the ether linkage of the ethoxymethyl group. This C-O bond can be disconnected via the logic of a Williamson ether synthesis, leading to the diol precursor 2 , 3,3-bis(hydroxymethyl)oxolane, and an electrophilic source for the "CH₂OEt" group, such as chloromethyl ethyl ether. masterorganicchemistry.com
Finally, the oxolane ring itself is disconnected. A common and reliable method for forming such rings is the intramolecular cyclization of a linear precursor. rsc.orgresearchgate.net Disconnecting the two C-O bonds of the ether ring in precursor 2 leads to the acyclic polyol 3 , 2,2-bis(hydroxymethyl)butane-1,4-diol. This precursor contains the necessary carbon skeleton and hydroxyl groups positioned for a dehydrative cyclization to form the target oxolane ring.
This retrosynthetic pathway simplifies the complex target into a more accessible acyclic precursor, defining a clear and logical forward-synthetic plan.
Formation and Functionalization of the Oxolane (Tetrahydrofuran) Ring System
The construction of the 3,3-disubstituted oxolane core is a critical phase of the synthesis. Substituted tetrahydrofurans are key structural motifs in a wide array of biologically active molecules, and numerous methods for their stereoselective construction have been developed. nih.gov
Intramolecular cyclization of diols is a direct and atom-economical method for forming cyclic ethers like oxolane. researchgate.netmdpi.com The proposed synthesis of 3,3-bis(hydroxymethyl)oxolane (2 ) from 2,2-bis(hydroxymethyl)butane-1,4-diol (3 ) exemplifies this approach. This transformation is typically achieved through acid-catalyzed dehydration. The reaction proceeds by protonation of one of the primary hydroxyl groups at the 1- or 4-position, converting it into a good leaving group (water). The hydroxyl group at the other end of the chain then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an Sɴ2-type reaction to close the five-membered ring.
| Step | Precursor | Reagents and Conditions | Product | Description |
| Ring Closure | 2,2-bis(hydroxymethyl)butane-1,4-diol (3 ) | Catalytic H₂SO₄ or TsOH, heat | 3,3-bis(hydroxymethyl)oxolane (2 ) | An acid catalyst facilitates the intramolecular dehydrative cyclization of the 1,4-diol to form the oxolane ring. |
This method benefits from generating only water as a byproduct, aligning with the principles of green chemistry. mdpi.com
An alternative strategy for constructing the oxolane ring involves the epoxidation of a strategically chosen unsaturated precursor, followed by an intramolecular ring-opening reaction. nih.govrsc.org This pathway could begin with a homoallylic alcohol. For the synthesis of a 3,3-disubstituted oxolane, a potential starting material would be an alkene like 3-(hydroxymethyl)-3-vinylpent-4-en-1-ol.
The synthesis would proceed in two main steps:
Selective Epoxidation : The less sterically hindered terminal double bond would be selectively epoxidized using a reagent like meta-chloroperoxybenzoic acid (m-CPBA).
Intramolecular Cyclization : The resulting epoxide can then be induced to cyclize. Under acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. The terminal hydroxyl group attacks one of the epoxide carbons, leading to the formation of the five-membered oxolane ring. Alternatively, base-catalyzed cyclization can be employed where the hydroxyl group is deprotonated to form an alkoxide, which then opens the epoxide ring.
This approach offers good control over stereochemistry, as the epoxide ring-opening often proceeds with a defined inversion of configuration.
Modern synthetic chemistry offers a variety of catalytic methods for the construction of tetrahydrofurans. rsc.orgthieme-connect.comjst.go.jp Palladium-catalyzed oxidative cyclization of alkenols is a powerful technique for forming substituted tetrahydrofuran (B95107) rings. acs.org For instance, a suitably designed trisubstituted alkenediol could undergo a Pd(II)-catalyzed tandem reaction to yield a highly substituted oxolane core.
Another approach is the catalytic polar-radical-crossover cycloaddition of alkenes and alkenols, which can be mediated by photoredox catalysis. researchgate.net These advanced methods often allow for the construction of complex ring systems with high levels of stereocontrol under mild reaction conditions. While applying these methods to the specific synthesis of 3,3-bis(hydroxymethyl)oxolane would require a custom-designed acyclic precursor, they represent the forefront of heterocyclic synthesis. jst.go.jp
Introduction of the Ethoxymethyl Group at the Oxolane C3 Position
With the 3,3-bis(hydroxymethyl)oxolane (2 ) core synthesized, the next stage is the selective introduction of the ethoxymethyl group onto one of the primary hydroxyls. This requires a regioselective alkylation reaction.
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an Sɴ2 mechanism. francis-press.comrsc.org In this case, the diol 2 must be selectively mono-alkylated.
The key challenges in alkylating diols are achieving mono-alkylation over di-alkylation and, if the hydroxyl groups are inequivalent, achieving regioselectivity. Since the two hydroxyl groups in precursor 2 are chemically equivalent, the main challenge is preventing the formation of the di-ether byproduct. This is typically achieved by using a stoichiometric amount of base and the alkylating agent relative to the diol.
The proposed reaction is as follows:
Selective Deprotonation : Diol 2 is treated with one equivalent of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). This selectively deprotonates one of the two equivalent hydroxyl groups to form a mono-alkoxide.
Alkylation : The resulting alkoxide is then treated with the alkylating agent, chloromethyl ethyl ether (EtOCH₂Cl), to form the desired mono-ether 1 , (3-(ethoxymethyl)oxolan-3-yl)methanol.
| Step | Precursor | Reagents and Conditions | Product | Description |
| Mono-alkylation | 3,3-bis(hydroxymethyl)oxolane (2 ) | 1. NaH (1.0 eq.), THF, 0 °C to RT2. ClCH₂OEt (1.0 eq.) | (3-(ethoxymethyl)oxolan-3-yl)methanol (1 ) | Selective mono-deprotonation followed by Sɴ2 reaction with chloromethyl ethyl ether installs the ethoxymethyl group. |
| Oxidation | (3-(ethoxymethyl)oxolan-3-yl)methanol (1 ) | PCC or Swern oxidation | This compound (TM ) | Oxidation of the remaining primary alcohol furnishes the final target aldehyde. |
Catalytic methods for the regioselective alkylation of diols have also been developed, often employing organotin or iron catalysts to temporarily protect one hydroxyl group, allowing the other to be functionalized. organic-chemistry.orgresearchgate.netrsc.org These methods can offer higher selectivity and milder reaction conditions compared to the classical approach. organic-chemistry.org
The final step in the proposed forward synthesis is the oxidation of the remaining primary alcohol in precursor 1 to yield the target molecule, this compound. Standard oxidation protocols, such as those employing pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, can achieve this transformation efficiently.
Chemoselective Etherification Methodologies
The introduction of the ethoxymethyl group at the C3 position of the oxolane ring requires a chemoselective approach, particularly when starting from precursors containing multiple hydroxyl groups. A common and logical precursor for this synthesis is (oxolane-3,3-diyl)dimethanol, a symmetrical 1,3-diol. The primary challenge lies in achieving selective mono-etherification of one of the primary hydroxyl groups while leaving the other available for subsequent oxidation to the carbaldehyde.
A robust strategy involves a protection-etherification-deprotection sequence. Initially, one of the hydroxyl groups is selectively protected with a sterically bulky protecting group, such as a trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) group. This steric hindrance ensures that only one alcohol is functionalized. The remaining free hydroxyl group can then be converted to the corresponding ethoxymethyl ether. A standard method for this transformation is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which is subsequently treated with an ethylating agent such as ethyl iodide or diethyl sulfate.
Alternatively, for symmetrical diols, direct mono-functionalization can sometimes be achieved by carefully controlling stoichiometry and reaction conditions, though this often leads to mixtures of mono-ether, di-ether, and unreacted starting material. Methodologies using resin-bound reagents have also been reported to facilitate the monoesterification of symmetrical diols, a principle that can be extended to etherification. nih.govresearchgate.net After successful etherification, the bulky protecting group is removed under specific conditions (e.g., mild acid for trityl groups) to reveal the primary alcohol, yielding (3-(ethoxymethyl)oxolan-3-yl)methanol, the direct precursor for the carbaldehyde.
Elaboration of the Carbaldehyde Moiety at the Oxolane C3 Position
The formation of the carbaldehyde group at the sterically congested C3 quaternary center is a critical step that can be approached through several distinct synthetic routes.
The most direct route to this compound involves the controlled oxidation of the primary alcohol precursor, (3-(ethoxymethyl)oxolan-3-yl)methanol. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the existing ether linkage and the oxolane ring. Several mild oxidation protocols are well-suited for this transformation.
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine. byjus.comwikipedia.org This reaction is known for its high yields, tolerance of a wide range of functional groups, and mild conditions that prevent over-oxidation. byjus.comchem-station.com The primary byproducts are volatile and easily removed, although the generation of foul-smelling dimethyl sulfide (B99878) necessitates performing the reaction in a well-ventilated fume hood. wikipedia.org
The Dess-Martin periodinane (DMP) oxidation is another excellent choice for this conversion. wikipedia.org It utilizes a hypervalent iodine reagent, is conducted under neutral conditions at room temperature, and typically reaches completion rapidly. organic-chemistry.org The DMP oxidation is particularly advantageous for acid-sensitive substrates and offers a simple workup procedure. wikipedia.orgchemistrysteps.com
Below is a comparative table of common controlled oxidation methodologies.
| Methodology | Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | High yields, wide functional group tolerance, avoids heavy metals. byjus.comwikipedia.org | Requires cryogenic temperatures, produces toxic CO and foul-smelling DMS. wikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral conditions, rapid reaction, easy workup, good for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org | Reagent is potentially explosive under heat/shock, relatively high cost. organic-chemistry.org |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT | Operationally simple, does not require cryogenic setup. | Uses toxic Cr(VI) reagent, can be acidic, requires careful purification. |
Direct formylation involves the introduction of a formyl group (–CHO) onto a substrate in a single step. While common for aromatic and electron-rich heterocyclic systems through reactions like the Vilsmeier-Haack or Gattermann-Koch reactions, the direct formylation of an unactivated sp³-hybridized carbon, such as the C3 position of an ethoxymethyl-substituted oxolane, is synthetically challenging and not a standard approach. researchgate.net These electrophilic substitution reactions require a substrate with sufficient nucleophilicity, which the saturated aliphatic oxolane ring lacks. Therefore, this methodology is generally not considered a viable or efficient pathway for the synthesis of this compound.
Homologation offers an alternative route, building the carbaldehyde group by adding a single carbon atom to a ketone precursor. This strategy would begin with a suitable ketone, such as 3-(ethoxymethyl)oxolan-3-one. A highly effective one-carbon homologation method to convert a ketone to an aldehyde is through the Wittig reaction . wikipedia.orgorganic-chemistry.org
The process involves two main steps:
Wittig Olefination : The ketone is treated with a specific Wittig reagent, (methoxymethyl)triphenylphosphonium (B8745145) chloride. tcichemicals.com This reagent is first deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the corresponding ylide. The ylide then reacts with the oxolane-3-one derivative to form a methoxy-substituted alkene, specifically 3-(ethoxymethyl)-3-(methoxymethylene)oxolane. libretexts.org
Hydrolysis : The resulting enol ether is then subjected to acidic hydrolysis (e.g., using aqueous HCl). The acid catalyzes the cleavage of the enol ether, yielding the desired target aldehyde, this compound.
This sequence provides a reliable method for constructing the aldehyde from a ketone precursor, circumventing the need for a primary alcohol intermediate.
| Step | Transformation | Reagents & Conditions | Intermediate/Product |
| 1 | Wittig Reaction | 1. (CH₃OCH₂)PPh₃Cl, n-BuLi, THF; 2. 3-(ethoxymethyl)oxolan-3-one | 3-(ethoxymethyl)-3-(methoxymethylene)oxolane (Enol Ether) |
| 2 | Enol Ether Hydrolysis | Aqueous HCl, THF | This compound |
Stereoselective Synthesis of this compound
When the target molecule contains stereocenters, as is often the case for biologically active compounds, stereoselective synthesis is paramount. Although the C3 atom in the target compound is not a stereocenter itself (as it is attached to two identical carbons of the ring if unsubstituted), any substitution on the oxolane ring would render it chiral. The methodologies discussed below apply to the synthesis of chiral derivatives of the target compound.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are among the most powerful and widely used for this purpose, particularly in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net
A plausible asymmetric synthesis of a chiral precursor to this compound could be designed as follows:
Coupling : A prochiral substrate, such as an oxolane derivative bearing a carboxylic acid group at C3, is covalently coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Diastereoselective Transformation : The resulting N-acyloxazolidinone is converted into its enolate using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). This chiral enolate can then be reacted with an electrophile in a highly diastereoselective alkylation reaction. The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate, establishing the stereochemistry at the C3 position. researchgate.net
Auxiliary Cleavage and Elaboration : The chiral auxiliary is then cleaved, often by hydrolysis or reduction, to yield an enantiomerically enriched product. This product, now containing the correctly configured quaternary center, can be further elaborated through functional group interconversions (e.g., reduction of a carboxyl group to a primary alcohol) to ultimately afford the target molecule in a stereochemically defined form.
This approach allows for the precise construction of complex stereocenters, which is a cornerstone of modern asymmetric synthesis. researchgate.netscielo.org.mx
Enantioselective Catalytic Methods for Chiral Induction
The direct construction of the chiral quaternary center in 3-substituted oxolanes in an enantioselective manner is a primary goal for synthetic chemists. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
One prominent strategy for the synthesis of chiral cyclic ethers with a quaternary stereocenter is the asymmetric desymmetrization of prochiral precursors. For instance, the desymmetrization of oxetanes has been shown to be an effective method for generating all-carbon quaternary stereocenters at the C3 position of the resulting ring system. nsf.gov In a notable example, a chiral Brønsted acid catalyst was employed to facilitate the intramolecular desymmetrization of an oxetane (B1205548) by a sulfur nucleophile, leading to the formation of a chiral tetrahydrothiophene (B86538) with high enantioselectivity. nsf.gov This approach, if adapted to an oxygen-based nucleophile, could provide a viable route to the oxolane core of the target molecule.
Another powerful technique is the use of transition metal catalysis. Iridium-catalyzed C-C bond-forming reactions have been successfully applied to the asymmetric synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This methodology involves the anti-diastereo- and enantioselective coupling of primary alcohols with vinyl epoxides, demonstrating the potential for creating complex stereochemical arrays. nih.gov The adaptation of such a method to form a five-membered oxolane ring would be a significant step towards the synthesis of chiral this compound.
The development of new catalytic systems is crucial for advancing the synthesis of molecules with oxa-quaternary carbon centers. rsc.org Research in this area is dynamic, with ongoing efforts to discover more efficient and selective catalysts for these challenging transformations. rsc.orgnih.gov
| Reaction Type | Catalyst/Reagent | Substrate Scope | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Asymmetric Oxetane Desymmetrization | Chiral Brønsted Acid | Aryl-substituted oxetanes with tethered thioester | Up to 95% | Good to excellent |
| Iridium-Catalyzed Alcohol-Vinyl Epoxide C-C Coupling | Iridium complex with chiral ligand | Primary alcohols and isoprene (B109036) oxide | Not specified | Good |
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
When a racemic mixture of a chiral compound is produced, kinetic resolution and dynamic kinetic resolution offer powerful methods for obtaining enantiomerically pure material.
Kinetic Resolution (KR) is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. princeton.eduwhiterose.ac.uk The maximum theoretical yield for the recovered starting material in a kinetic resolution is 50%. This technique has been applied to the resolution of various heterocyclic compounds. For example, the kinetic resolution of substituted indanones and tetralones has been achieved through asymmetric hydrosilylation, yielding ketones with high enantiomeric excess. nih.gov A similar strategy could be envisioned for a racemic precursor to this compound.
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient strategy that combines kinetic resolution with in situ racemization of the faster-reacting enantiomer. princeton.edumdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu DKR is particularly effective for substrates that can be readily racemized under the reaction conditions. For instance, isothiourea-catalyzed acylative dynamic kinetic resolution has been successfully applied to tetra-substituted morpholinone and benzoxazinone (B8607429) lactols. chemrxiv.org This process relies on a reversible ring-opening/ring-closing mechanism for enantiomerization, coupled with an enantioselective acylation. chemrxiv.org Given the hemiacetal nature of some precursors to substituted oxolanes, a DKR approach could be a highly effective strategy for the enantioselective synthesis of this compound derivatives. The success of a DKR process hinges on the careful tuning of the rates of racemization and resolution. princeton.edu
| Methodology | General Principle | Potential Application to Oxolane Synthesis | Key Considerations |
|---|---|---|---|
| Kinetic Resolution (KR) | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Enantioselective enzymatic acylation or oxidation of a racemic precursor alcohol. | Maximum 50% yield of the desired enantiomer. Efficient separation of product and unreacted starting material is required. |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the starting material. | Asymmetric transfer hydrogenation of a racemic oxolanone precursor that can undergo racemization. | The rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer's transformation. Compatibility of racemization and resolution conditions is crucial. |
Comprehensive Reactivity and Mechanistic Studies of 3 Ethoxymethyl Oxolane 3 Carbaldehyde
Chemical Transformations of the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic addition and condensation reactions. The quaternary nature of the alpha-carbon (the carbon adjacent to the carbonyl group) in 3-(Ethoxymethyl)oxolane-3-carbaldehyde prevents reactions that require the formation of an enolate at this position.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)
Nucleophilic addition is a fundamental reaction of aldehydes. Strong nucleophiles, such as those found in Grignard reagents, organolithium compounds, and metal hydrides, attack the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.
Grignard and Organolithium Reactions: The addition of organomagnesium halides (Grignard reagents) or organolithium reagents to the aldehyde results in the formation of a new carbon-carbon bond and, after acidic workup, a secondary alcohol. organic-chemistry.orgmasterorganicchemistry.comquora.com The steric hindrance around the carbonyl group may influence the reaction rate but is not expected to prevent the reaction. acs.org
Hydride Reductions: Aldehydes are readily reduced to primary alcohols using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). science-revision.co.ukucalgary.calibretexts.orgkhanacademy.org These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. ucalgary.calibretexts.org The reaction with this compound is expected to produce 3-(Ethoxymethyl)-3-(hydroxymethyl)oxolane. NaBH₄ is a milder reagent typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in anhydrous ethers like THF, followed by a careful aqueous workup. science-revision.co.uklibretexts.org
Table 1: Predicted Outcomes of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Expected Product | Typical Conditions |
|---|---|---|---|
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 1-(3-(Ethoxymethyl)oxolan-3-yl)ethan-1-ol | Anhydrous ether (e.g., THF, Et₂O), followed by H₃O⁺ workup |
| Organolithium Addition | n-Butyllithium (n-BuLi) | 1-(3-(Ethoxymethyl)oxolan-3-yl)pentan-1-ol | Anhydrous ether (e.g., THF, hexanes), followed by H₃O⁺ workup |
| Hydride Reduction | Sodium borohydride (NaBH₄) | (3-(Ethoxymethyl)oxolan-3-yl)methanol | Methanol or Ethanol, room temperature |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | (3-(Ethoxymethyl)oxolan-3-yl)methanol | Anhydrous ether (e.g., THF), followed by careful H₂O/H₃O⁺ workup |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)
Condensation reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.
Aldol Reaction: The molecule this compound lacks alpha-hydrogens and therefore cannot enolize to act as the nucleophilic component in an Aldol reaction. msu.edumasterorganicchemistry.comdoubtnut.comquora.com However, it can serve as an excellent electrophilic partner in a crossed Aldol reaction with an enolizable aldehyde or ketone. jackwestin.comquora.comchemistrysteps.comyoutube.comwikipedia.org To prevent the self-condensation of the enolizable partner, the reaction is typically performed by slowly adding the enolizable component to a mixture of the non-enolizable aldehyde and the base. chemistrysteps.comwikipedia.org
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. pw.livepurechemistry.orgwikipedia.orgpearson.com The active methylene compound is deprotonated to form a potent nucleophile that attacks the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. wikipedia.org
Schiff Base (Imine) Formation: Aldehydes react with primary amines in a reversible reaction to form imines, also known as Schiff bases. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction is often catalyzed by a trace amount of acid and may require the removal of water to drive the equilibrium toward the product.
Table 2: Predicted Products of Condensation Reactions
| Reaction Type | Reactant | Catalyst | Expected Product |
|---|---|---|---|
| Crossed Aldol | Acetone | Aqueous NaOH or KOH | 4-(3-(Ethoxymethyl)oxolan-3-yl)-4-hydroxybutan-2-one |
| Knoevenagel | Diethyl malonate | Piperidine | Diethyl 2-((3-(ethoxymethyl)oxolan-3-yl)methylene)malonate |
| Knoevenagel | Malononitrile | Piperidine | 2-((3-(Ethoxymethyl)oxolan-3-yl)methylene)malononitrile |
| Schiff Base | Aniline | Acetic acid (trace) | N-((3-(Ethoxymethyl)oxolan-3-yl)methylene)aniline |
| Schiff Base | Benzylamine | Acetic acid (trace) | 1-Phenyl-N-((3-(ethoxymethyl)oxolan-3-yl)methylene)methanamine |
Selective Oxidation Reactions to Carboxylic Acids
Aldehydes are easily oxidized to form carboxylic acids. libretexts.orgorgoreview.com A variety of oxidizing agents can accomplish this transformation, ranging from strong oxidants to milder, more selective ones. chemistrysteps.comorganic-chemistry.org The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. For this compound, the ether linkage is relatively robust, but harsh conditions could potentially lead to side reactions.
Common reagents include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidant, typically used in basic or acidic conditions.
Jones Reagent (CrO₃ in aqueous sulfuric acid): A common and efficient reagent for oxidizing aldehydes. libretexts.org
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a characteristic silver mirror. jove.com This is also a classic qualitative test for aldehydes.
Potassium Dichromate (K₂Cr₂O₇): Used in acidic solution, it's another common chromium-based oxidant.
The expected product of this reaction is 3-(Ethoxymethyl)oxolane-3-carboxylic acid.
Table 3: Reagents for the Oxidation of the Aldehyde
| Oxidizing Agent | Typical Conditions | Selectivity |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat | Strong, may affect other parts of the molecule under harsh conditions. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temp | Strong and efficient for aldehydes. libretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild and highly selective for aldehydes. jove.com |
| Sodium Chlorite (NaClO₂) | Aqueous buffer (e.g., NaH₂PO₄), with a scavenger like 2-methyl-2-butene | Mild and highly effective for converting aldehydes to carboxylic acids without over-oxidation. |
Alpha-Carbon Functionalization via Enolate or Iminium Ion Chemistry
Direct functionalization of the alpha-carbon of an aldehyde typically proceeds through the formation of an enolate or an enamine intermediate. However, this compound possesses a quaternary alpha-carbon, meaning it has no alpha-hydrogens. msu.edu
Enolate Chemistry: The absence of an alpha-hydrogen makes it impossible to form an enolate by deprotonation. doubtnut.comquora.comquora.com Therefore, classical alpha-functionalization reactions such as alpha-halogenation or alpha-alkylation via its enolate are not feasible for this compound.
Iminium Ion/Enamine Chemistry: Asymmetric aminocatalysis often involves the formation of an enamine from the aldehyde and a chiral secondary amine catalyst. This enamine then acts as a nucleophile. researchgate.netnih.gov Again, because there are no alpha-hydrogens, this compound cannot form a reactive enamine intermediate and thus cannot participate as the nucleophilic partner in such transformations. nih.govacs.org It can, however, react with pre-formed enamines in which it serves as the electrophile.
Reactivity Profile of the Ethoxymethyl Ether Linkage
Ethers are generally unreactive and are often used as protecting groups in organic synthesis due to their stability under a wide range of conditions, including basic, organometallic, and many oxidizing and reducing conditions. The ethoxymethyl (EOM) group is an acetal-type ether, which is characteristically stable to base but labile under acidic conditions. thieme-connect.de
Selective Ether Cleavage and Deprotection Strategies
Cleavage of the C-O ether bond requires specific, often harsh, conditions. For an acetal-type ether like the EOM group, cleavage is typically achieved with acid. organic-chemistry.org
Acid-Catalyzed Cleavage: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) or strong protic acids like HBr or HI can cleave the ether. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack. Care must be taken as the aldehyde group itself can react under acidic conditions (e.g., to form an acetal (B89532) if an alcohol is present).
Lewis Acid-Mediated Cleavage: Lewis acids are often more effective and can provide milder conditions for ether cleavage. Reagents like boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or trimethylsilyl (B98337) iodide (TMSI) are commonly used to deprotect alkoxy methyl ethers. researchgate.netacs.orgthieme-connect.dechemrxiv.org These reagents coordinate to the ether oxygen, activating it for cleavage. The choice of Lewis acid can allow for selective deprotection in the presence of other functional groups. acs.org
Table 4: Illustrative Deprotection Strategies for the Ethoxymethyl Group
| Reagent | Mechanism Type | Typical Conditions | Potential Issues |
|---|---|---|---|
| Aqueous HCl or H₂SO₄ | Acid-Catalyzed Hydrolysis | THF/Water, heat | Aldehyde may form a cyclic acetal or polymerize. |
| Boron Tribromide (BBr₃) | Lewis Acid Cleavage | Dichloromethane (CH₂Cl₂), low temperature (e.g., -78°C) | Highly reactive; may not be selective if other sensitive groups are present. |
| Trimethylsilyl Iodide (TMSI) | Lewis Acid Cleavage | Acetonitrile (B52724) or CH₂Cl₂, room temperature | Generates HI in situ; effective but can be strongly acidic. |
Intermolecular and Intramolecular Ether Rearrangements
The ethoxymethyl substituent at the C3 position introduces the possibility of ether rearrangements, which can be categorized as either intermolecular or intramolecular events. While specific studies on this compound are not prevalent, its reactivity can be inferred from established principles of ether chemistry.
Intramolecular rearrangements of ethers, such as the nih.govnih.gov-Wittig or Stevens rearrangements, typically require strong basic conditions to generate an adjacent carbanion. For the title compound, deprotonation would likely occur at the carbon bearing the ethoxy group, although this is a non-trivial process. Such rearrangements are often competitive with other base-mediated reactions, particularly those involving the aldehyde group (e.g., aldol condensation).
Acid-catalyzed conditions, on the other hand, could promote rearrangements through the formation of an oxonium ion intermediate. Protonation of the ether oxygen could be followed by cleavage and recombination pathways. However, under acidic conditions, reactions involving the oxolane ring's oxygen atom are generally more favorable, often leading to ring-opening rather than side-chain ether rearrangement.
Oxolane Ring Reactivity and Transformations
The tetrahydrofuran (B95107) (THF) ring, or oxolane, is a five-membered cyclic ether. Its reactivity is largely characterized by ring-opening reactions, as the release of ring strain, although less significant than in three- or four-membered rings like epoxides or oxetanes, can be a thermodynamic driving force. youtube.com The substituents at the C3 position significantly influence the ring's stability and the regioselectivity of its cleavage.
Ring-Opening Reactions (e.g., Acid-Catalyzed, Nucleophilic)
Ring-opening is one of the most significant transformations for the oxolane moiety in this compound. These reactions can be initiated by both acids and strong nucleophiles.
Acid-Catalyzed Ring-Opening: The presence of a Brønsted or Lewis acid facilitates the protonation or coordination of the oxolane oxygen atom, forming a reactive oxonium ion. nih.gov This activation renders the ring susceptible to nucleophilic attack. The subsequent cleavage of a C-O bond is driven by the release of this positive charge. Theoretical studies on similar systems confirm that the activation energy for ring-opening is a key determinant of the reaction's feasibility. nih.govresearchgate.net For this compound, the cleavage would preferentially form a tertiary carbocation at the C3 position, which is stabilized by the adjacent substituents, before being trapped by a nucleophile. The polymerization of THF is a well-known example of cationic ring-opening. nih.govresearchgate.net
Nucleophilic Ring-Opening: Direct ring-opening of an unsubstituted THF ring by nucleophiles is difficult due to low ring strain. youtube.com However, the reaction can be achieved with potent nucleophiles like organolithium reagents. In the context of this compound, the primary site for nucleophilic attack would be the electrophilic carbon of the aldehyde group. youtube.com Ring-opening via nucleophilic attack on a ring carbon would likely require activation by a Lewis acid to enhance the electrophilicity of the ring carbons. acs.org Research on related systems shows that boryl triflates can react with THF in the presence of nucleophiles, resulting in ring-opening and incorporation of the THF backbone into the final product. rsc.org
The table below summarizes various conditions reported for the ring-opening of substituted tetrahydrofuran derivatives, illustrating pathways applicable to the title compound.
| Substrate Type | Conditions | Nucleophile/Reagent | Outcome |
| γ-Lactol Derivatives | BF₃·OEt₂ | Grignard Reagents (e.g., BuMgBr) | Nucleophilic addition to oxocarbenium ion |
| Substituted Epoxides | Trimethylaluminum | Tethered Acetonide | Intramolecular ring-opening to form THF |
| 1,3-Dioxolan-4-ones | Dimethyltitanocene, then Triisobutylaluminum | - | Rearrangement to disubstituted THF |
| Tetrahydrofuran (THF) | Intramolecular P/Al-based FLPs | - | Catalytic ring-opening |
| Silanol Epoxides | Ph₃C⁺BF₄⁻ or BINOL-phosphoric acid | Pendant Silanol | Intramolecular ring-opening |
This table presents examples from the literature on related tetrahydrofuran systems to illustrate potential reactivity. nih.govnih.govnih.gov
Electrophilic and Nucleophilic Functionalization of the Tetrahydrofuran Ring
Functionalization of the saturated oxolane ring without cleavage is challenging but achievable through modern synthetic methods.
Electrophilic Functionalization: The THF ring is generally resistant to electrophilic attack. Reactions typically proceed at the carbons alpha to the oxygen atom via radical abstraction or deprotonation with a strong base, followed by trapping with an electrophile.
Nucleophilic Functionalization: Nucleophilic substitution on the THF ring requires a pre-installed leaving group, which is absent in the parent structure of this compound. However, strategies for C-H functionalization can create pathways for introducing new functionalities. For instance, methods involving photoredox and nickel dual catalysis have been developed for the enantioselective C(sp³)–H functionalization of oxacycles, allowing for the direct introduction of aryl or other groups. organic-chemistry.org
Detailed Investigations into Reaction Mechanisms
Understanding the reaction mechanisms is crucial for predicting and controlling the chemical transformations of this compound.
Elucidation of Reaction Pathways and Intermediates
The mechanisms of oxolane ring reactions often involve distinct intermediates that dictate the final product structure and stereochemistry.
Oxonium and Oxocarbenium Ions: In acid-catalyzed ring-opening, the key intermediate is an oxonium ion, formed by protonation of the ring oxygen. nih.govresearchgate.net Cleavage of the C-O bond leads to an oxocarbenium ion. For the title compound, cleavage at the C3 position is highly likely due to the stability of the resulting tertiary carbocation. This intermediate is then trapped by a nucleophile. Many synthetic methods for constructing tetrahydrofurans proceed through the intramolecular trapping of such oxonium ions. nih.gov
Radical Intermediates: C-H functionalization reactions often proceed through radical pathways. A hydrogen atom is abstracted from a carbon alpha to the ring oxygen, generating a stabilized radical intermediate which can then react with a coupling partner.
Concerted vs. Stepwise Mechanisms: Theoretical studies on the ring-opening of five-membered heterocyclic diones with water suggest that the reaction proceeds through a stepwise mechanism involving nucleophilic addition, rather than a concerted ring fission. acs.org Similar stepwise pathways, involving the formation and subsequent reaction of intermediates like oxonium ions, are expected for the ring-opening of this compound.
Stereochemical Control and Diastereoselectivity in Transformations
The C3 atom in this compound is a quaternary stereocenter. Its configuration can exert significant stereochemical control over subsequent reactions, leading to diastereoselective outcomes.
The substituents at C3 can sterically hinder one face of the molecule, directing the approach of reagents to the opposite face. For example, the reduction of the aldehyde group or the addition of an organometallic reagent would likely proceed with a facial bias, leading to one diastereomer of the resulting alcohol in excess.
In reactions that generate new stereocenters on the ring, the existing C3 center can influence the stereochemical outcome. For instance, in [3+2] cycloaddition reactions used to form substituted tetrahydrofurans, high levels of diastereoselectivity are often achieved. nih.gov Similarly, cascade reactions that form cyclic systems often exhibit excellent diastereoselectivity, which can be rationalized by analyzing the stability of transition state intermediates. beilstein-journals.org The development of diastereoselective and enantioselective 1,3-dipolar cycloadditions has enabled the creation of multiple stereogenic centers with high control. nih.gov
The table below provides examples of diastereoselective transformations involving the formation or reaction of substituted five-membered rings.
| Reaction Type | Substrate(s) | Conditions/Catalyst | Diastereomeric Ratio (d.r.) |
| [3+2] Annulation | Aldehyde + Cyclopropane | Sn(OTf)₂ | 20:1 |
| Prins Cyclization-Pinacol Rearrangement | Acyclic Acetal | SnCl₄ | 98:2 |
| Photochemical Ring Expansion | 2-Phenyl Oxetane (B1205548) + (–)-Menthyl Phenyldiazoacetate | UV light | Essentially single isomer |
| Cascade Double Michael Addition | Curcumin + Arylidenemalonate | aq. KOH, TBAB | Complete diastereoselectivity |
| 1,3-Dipolar Cycloaddition | Chiral N-tert-Butanesulfinylazadiene + Azomethine Ylide | Ag₂CO₃ | High diastereoselectivity |
This table showcases examples from the literature that highlight the high degree of stereocontrol achievable in reactions involving five-membered ring systems. nih.govbeilstein-journals.orgnih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 Ethoxymethyl Oxolane 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the structure of 3-(Ethoxymethyl)oxolane-3-carbaldehyde in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aldehyde, the ethoxymethyl group, and the oxolane ring. The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 9.5-10.0 ppm. The ethoxymethyl group should give rise to a triplet at approximately 1.2 ppm for the methyl protons (H-8) and a quartet around 3.5 ppm for the methylene (B1212753) protons (H-7), showing a characteristic vicinal coupling. The protons on the oxolane ring (H-2, H-4, H-5) and the methylene bridge (H-6) would likely produce complex, overlapping multiplets in the range of 3.6 to 4.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon (C-9) is the most deshielded, expected around 202 ppm. The quaternary carbon at the 3-position (C-3) would appear in the 50-60 ppm range. Carbons bonded to oxygen atoms, such as those in the oxolane ring (C-2, C-5) and the ethoxymethyl group (C-6, C-7), are expected to resonate between 65 and 75 ppm. The remaining oxolane ring carbon (C-4) and the ethoxymethyl methyl carbon (C-8) would be found further upfield.
A summary of the predicted NMR data is presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 3.8 - 4.2 (m) | ~73 |
| 3 | - | ~55 |
| 4 | 3.7 - 4.1 (m) | ~68 |
| 5 | 3.6 - 4.0 (m) | ~70 |
| 6 | ~3.6 (s) | ~74 |
| 7 | ~3.5 (q, J ≈ 7.0 Hz) | ~66 |
| 8 | ~1.2 (t, J ≈ 7.0 Hz) | ~15 |
| 9 | ~9.7 (s) | ~202 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
2D NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. sdsu.eduscribd.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Key expected correlations would include the coupling between the ethoxymethyl protons (H-7 and H-8) and the intricate network of couplings among the protons of the oxolane ring (H-2, H-4, and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. github.io It would confirm, for example, that the triplet at ~1.2 ppm is attached to the carbon at ~15 ppm (the methyl group).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments and identifying quaternary carbons. sdsu.edu For instance, the aldehyde proton (H-9) should show a correlation to the quaternary carbon C-3. Protons on the bridging methylene group (H-6) would be expected to correlate with C-3 and the ethoxy carbon C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and stereochemistry of the molecule.
Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-7 ↔ H-8 | Confirms ethoxy group connectivity. |
| H-4 ↔ H-5 | Confirms oxolane ring connectivity. | |
| HSQC | H-9 ↔ C-9 | Assigns aldehyde proton and carbon. |
| H-8 ↔ C-8 | Assigns methyl proton and carbon. | |
| H-2,4,5,6,7 ↔ C-2,4,5,6,7 | Assigns all other CH₂ protons and carbons. | |
| HMBC | H-9 ↔ C-3 | Connects aldehyde to the oxolane ring. |
| H-6 ↔ C-3, C-7 | Connects ethoxymethyl group to the ring. | |
| H-2 ↔ C-3, C-4 | Confirms ring structure. |
Advanced NMR Methods for Conformational and Stereochemical Assignments
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. osi.lvresearchgate.net The substituents at the C-3 position influence this conformational preference. Advanced NMR methods, often paired with computational calculations, are employed to determine the dominant conformation and the relative stereochemistry. researchgate.netauremn.org.br
NOESY/ROESY: Quantitative analysis of Nuclear Overhauser Effect cross-peaks can provide estimates of through-space distances between protons. These experimental distances can be compared with those derived from computationally modeled conformers to identify the best-fit structure.
J-Coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) within the oxolane ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants can provide critical information about the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents. researchgate.net
Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the thermodynamics of the conformational equilibrium. Changes in chemical shifts or coupling constants with temperature can provide information on the energy differences between conformers.
Computational Modeling: Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are frequently used to predict the NMR parameters for different possible stereoisomers and conformers. d-nb.infonih.govnrel.govrsc.org Comparing these theoretical predictions with the experimental data is a powerful method for making stereochemical assignments. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula and structure, of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the unique elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass. oup.comlibretexts.org
For this compound, the molecular formula is C₈H₁₄O₃. The calculated monoisotopic mass is 158.0943 Da. chemexper.commolbase.com HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., as the molecular ion M⁺˙ or a protonated molecule [M+H]⁺), thereby confirming the elemental formula and providing strong evidence for the compound's identity. metabolomicscentre.nlacs.orgresearchgate.net
Calculated Exact Masses for HRMS Analysis
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₈H₁₄O₃ | 158.0943 |
| [M+H]⁺ | C₈H₁₅O₃ | 159.1016 |
| [M+Na]⁺ | C₈H₁₄NaO₃ | 181.0835 |
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. youtube.comresearchgate.net In positive-ion mode, ESI-MS would likely generate the protonated molecule, [M+H]⁺, at m/z 159.1016. Adducts with cations present in the solvent, such as sodium ([M+Na]⁺ at m/z 181.0835) or potassium ([M+K]⁺ at m/z 197.0574), are also commonly observed. libretexts.org
Tandem mass spectrometry (MS/MS) experiments on the selected precursor ion (e.g., [M+H]⁺) would induce fragmentation, providing further structural information. nih.gov The fragmentation patterns of protonated aldehydes can involve characteristic losses, such as the loss of CO or H₂. nih.gov The fragmentation of the oxolane ring and the ethoxymethyl side chain would also yield structurally informative product ions. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI), could also be employed, each providing complementary fragmentation data to aid in the comprehensive structural characterization.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its constituent functional groups: an aldehyde, an ether, and a saturated heterocyclic (oxolane) ring. The aldehyde group is particularly notable for its strong carbonyl (C=O) stretching vibration. Saturated aliphatic aldehydes typically show a strong absorption in the range of 1740-1720 cm⁻¹. libretexts.orgpg.edu.pl Another key indicator of an aldehyde is the presence of two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.publibretexts.org The latter band is particularly diagnostic as it appears at a lower frequency than most other C-H stretching vibrations.
The ether functional groups (both the ethoxy group and the oxolane ring) are characterized by their C-O stretching vibrations, which typically appear as strong bands in the fingerprint region of the spectrum, between 1300 and 1000 cm⁻¹. The asymmetric C-O-C stretching of the ether will likely produce a strong, broad absorption in the 1260-1000 cm⁻¹ range. The saturated C-H bonds of the alkyl portions of the molecule will give rise to strong stretching absorptions in the 2960-2850 cm⁻¹ region. pressbooks.pub
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |
| Ether (C-O-C) | Asymmetric Stretch | 1260 - 1000 | Strong |
| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |
This table presents expected values based on typical ranges for the respective functional groups.
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
While no specific crystal structure data for this compound is publicly available, studies on related oxolane derivatives have successfully employed X-ray crystallography to elucidate their molecular structures. nih.gov For instance, the analysis would reveal the conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation. nih.gov Furthermore, the relative orientation of the ethoxymethyl and carbaldehyde substituents on the ring would be precisely determined.
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. wikipedia.org For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly valuable for assessing its purity and for isolating it from reaction mixtures or impurities.
Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be effectively used for its purity assessment. In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).
The choice of the GC column is critical for achieving good separation. A column with a polar stationary phase might be suitable for analyzing a polar compound like an aldehyde. However, aldehydes can be reactive and may undergo degradation or condensation reactions at high temperatures in the GC injector or column. chromforum.org To circumvent these issues, derivatization of the aldehyde group, for example, by reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to form more stable and readily detectable derivatives. nih.govsigmaaldrich.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) can provide structural information for identification of the compound and any impurities. und.eduscirp.org
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. wikipedia.org In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.
For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. glsciences.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more polar compounds eluting earlier.
As with GC, derivatization of the aldehyde can be advantageous in HPLC, especially for enhancing detection sensitivity. Aldehydes can be reacted with reagents to form derivatives that have a strong chromophore, making them easily detectable by a UV-Vis detector. psu.edu HPLC can also be used on a larger scale (preparative HPLC) to isolate pure this compound from a mixture. acs.org
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | 5% Phenyl-methylpolysiloxane | Helium | FID or MS |
| HPLC | C18 silica (B1680970) gel (5 µm, 4.6 x 250 mm) | Acetonitrile/Water gradient | UV (after derivatization) or MS |
This table presents typical starting conditions for method development, as specific parameters would need to be optimized experimentally.
Computational Chemistry and Theoretical Investigations of this compound
Applications of 3 Ethoxymethyl Oxolane 3 Carbaldehyde in Specialized Chemical Fields
Utility as a Versatile Chiral Building Block in Asymmetric Synthesis
Role as a Key Intermediate in the Total Synthesis of Complex Natural Products
A thorough search did not yield any instances of 3-(Ethoxymethyl)oxolane-3-carbaldehyde being used as a key intermediate in the total synthesis of complex natural products. Natural product synthesis often employs unique and strategically functionalized building blocks to construct intricate molecular architectures. The absence of this compound in published synthetic routes suggests it has not been a focal point of such research to date.
Development of Advanced Materials Incorporating the Oxolane Scaffold
There is no available data on the development of advanced materials that specifically incorporate the this compound scaffold. Research in materials science is vast, but the contribution of this particular compound to the field has not been reported.
Potential Applications in Polymer Chemistry
While the functional groups present in this compound suggest theoretical applications in polymer chemistry, no concrete research has been published to substantiate these possibilities.
Exploration as a Monomer in Ring-Opening Polymerization of Cyclic Ethers
The oxolane ring is a cyclic ether, which can theoretically undergo ring-opening polymerization. However, there are no studies detailing the polymerization of this compound or its viability as a monomer in such reactions.
Functionalization of Polymer Backbones via the Aldehyde Moiety
The aldehyde group is a versatile functional handle for modifying polymer backbones. It can participate in various reactions, such as Schiff base formation or aldol (B89426) condensations, to attach other molecules to a polymer chain. Despite this potential, no research has been found that utilizes this compound for this purpose.
Future Research Directions and Emerging Avenues for 3 Ethoxymethyl Oxolane 3 Carbaldehyde
Development of Green Chemistry-Compliant and Sustainable Synthetic Routes
The future synthesis of 3-(Ethoxymethyl)oxolane-3-carbaldehyde will increasingly be guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances and waste. nih.gov Key areas of focus will be improving atom economy, utilizing renewable feedstocks, and employing environmentally benign solvents.
Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.govjocpr.com Future synthetic strategies should be designed to achieve high atom economy by favoring addition and cycloaddition reactions over substitutions and eliminations that generate stoichiometric byproducts. buecher.denih.gov For instance, developing a convergent synthesis where the key oxolane ring and its substituents are assembled in a single, highly efficient step would be a significant advancement. numberanalytics.com
Renewable Feedstocks: A major goal for sustainable chemistry is the transition from petroleum-based starting materials to renewable resources. youtube.com Biomass, particularly lignocellulose, is a rich source of furan-containing platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govfrontiersin.orgrsc.org Research could focus on developing catalytic pathways to convert these bio-derived furans into the saturated oxolane core of the target molecule through cascade reactions involving hydrogenation and hydrodeoxygenation. rsc.orgnih.gov This approach aligns with the creation of CO2-neutral value chains and reduces reliance on fossil fuels. nih.gov
Green Solvents and Conditions: The choice of solvent is critical to the environmental impact of a synthetic process. Research should explore replacing traditional, hazardous solvents with greener alternatives. For oxolane synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are promising substitutes for tetrahydrofuran (B95107) (THF) or chlorinated solvents. acs.org 2-MeTHF can be derived from renewable resources, while CPME shows a lower tendency to form explosive peroxides. acs.orgrsc.org
| Solvent | Traditional/Green | Key Advantages/Disadvantages | Potential Application |
|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Effective but a suspected carcinogen and environmentally harmful. | To be replaced in extraction and reaction steps. |
| Tetrahydrofuran (THF) | Traditional | Versatile but forms explosive peroxides. | Can be replaced by greener ether alternatives. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources, higher boiling point, forms peroxides less readily than THF. acs.orgrsc.org | Reaction solvent, especially for organometallic reactions. |
| Cyclopentyl methyl ether (CPME) | Green | Resistant to peroxide formation, hydrophobic, stable under acidic/basic conditions. acs.org | Alternative for reactions requiring ether solvents. |
| Water | Green | Benign and cheap, but substrate solubility can be an issue. | Could be used in biphasic systems or for specific aqueous reactions. |
Discovery of Novel Catalytic Transformations for Enhanced Efficiency
Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Future research on this compound will benefit from advances in transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal Catalysis: Palladium, ruthenium, nickel, and other transition metals are powerful catalysts for constructing and functionalizing heterocyclic rings. organic-chemistry.org Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl or vinyl bromides, for example, can form both a C-C and a C-O bond in a single step to create substituted tetrahydrofurans with high diastereoselectivity. nih.gov Other promising avenues include the Ru-catalyzed oxidative cyclization of dienes and Ni-catalyzed reductive cross-coupling reactions. dntb.gov.uaacs.org Adapting these methods could provide efficient routes to the 3,3-disubstituted oxolane core.
Organocatalysis: As an alternative to potentially toxic or expensive heavy metals, organocatalysis has emerged as a powerful strategy. These small organic molecules can catalyze a wide range of transformations with high enantioselectivity. Future work could explore organocatalytic annulation or cyclization strategies to construct the oxolane ring, thereby avoiding metal contamination in the final product, which is particularly important for pharmaceutical applications. organic-chemistry.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. For a chiral molecule like this compound, biocatalysis presents an ideal method for producing single enantiomers. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and their derivatives, which could be key intermediates in the synthesis. acs.org Furthermore, developing a multi-enzyme, one-pot cascade could transform a simple, renewable starting material into the complex target molecule in a highly efficient and sustainable manner. tandfonline.com
| Catalytic Strategy | Catalyst Type | Potential Advantages | Applicability to Target Synthesis |
|---|---|---|---|
| Transition-Metal Catalysis | Pd, Ru, Ni, Zr, Bi | High efficiency, broad scope, ability to form multiple bonds in one step. nih.govingentaconnect.comnih.govacs.org | Construction of the oxolane ring via cyclization; functionalization of the core. |
| Organocatalysis | Small organic molecules (e.g., proline) | Metal-free, low toxicity, high enantioselectivity. | Asymmetric synthesis of chiral intermediates or the final ring structure. |
| Biocatalysis | Enzymes (e.g., lipases, peroxidases) | Exceptional selectivity (chemo-, regio-, enantio-), mild conditions (water, room temp), sustainable. acs.orgmdpi.com | Kinetic resolution of racemic intermediates to produce enantiopure compound. |
Exploration of Advanced Applications in Medicinal Chemistry via Rational Design
The tetrahydrofuran nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including the HIV protease inhibitor Darunavir. nih.govnih.gov This structural motif is valued for its ability to form key hydrogen bonds and provide a stable, three-dimensional scaffold that can be tailored to fit into enzyme active sites. nih.gov
The structure of this compound offers significant potential for rational drug design. The aldehyde group can act as a reactive handle for derivatization, allowing for the synthesis of a library of related compounds (e.g., amines, alcohols, carboxylic acids) through reductive amination or oxidation. The ethoxymethyl side chain can be varied to probe its influence on lipophilicity and binding interactions.
Future research should focus on using this scaffold to design new molecules targeting specific diseases. The bis-tetrahydrofuran ligand, for example, proved revolutionary in the design of potent HIV protease inhibitors. nih.gov By analogy, the 3,3-disubstituted oxolane core could be explored as a novel ligand for various biological targets. Structure-activity relationship (SAR) studies will be crucial to optimize the scaffold's substituents for improved potency, selectivity, and pharmacokinetic properties. nih.gov
Integration with Automated Synthesis and Flow Chemistry Methodologies
Modern drug discovery and process development demand rapid and efficient synthesis of molecules. Automated synthesis and continuous flow chemistry are transformative technologies that can address these needs. researchgate.net
Flow Chemistry: Performing reactions in a continuous flow system rather than a traditional batch reactor offers numerous advantages, including superior control over reaction parameters (temperature, pressure, time), enhanced safety for hazardous reactions, and seamless scalability. springerprofessional.desci-hub.se The synthesis of heterocyclic compounds is particularly well-suited to flow chemistry, which can improve yields and reduce reaction times. durham.ac.ukuc.pt A future research direction would be to develop a multi-step, continuous flow process for this compound, potentially integrating synthesis, work-up, and purification into a single, streamlined operation. uc.pt
Automated Synthesis: The combination of flow chemistry with robotics and real-time analytics enables fully automated synthesis platforms. researchgate.net Such systems can be programmed to perform reactions, optimize conditions, and generate libraries of derivatives with minimal human intervention. durham.ac.uk Applying this technology would accelerate the exploration of the chemical space around the this compound scaffold, rapidly generating analogues for biological screening and facilitating faster progress in the hit-to-lead phase of drug discovery. researchgate.netdurham.ac.uk
Computational Design and Prediction of New Reactivities and Derivatives
Computational chemistry is an indispensable tool for modern chemical research, allowing scientists to predict molecular properties and reaction outcomes, thus saving significant time and resources. walshmedicalmedia.com
Quantum Mechanics and Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its reaction intermediates. scirp.org These calculations can provide fundamental insights into reaction mechanisms, predict the most likely sites of reactivity (e.g., whether the aldehyde will undergo nucleophilic attack), and help in the design of more efficient catalysts. scirp.org
Machine Learning and Property Prediction: The rise of machine learning (ML) and deep learning offers powerful new ways to predict the properties of novel compounds. nih.govresearchgate.net By training ML models on large datasets of known molecules, it is possible to predict the biological activity, toxicity, and physicochemical properties of new derivatives of this compound before they are synthesized. repec.orgarxiv.org These predictive models can guide synthetic efforts by prioritizing the most promising candidates for synthesis and testing. rsc.orgescholarship.org This data-driven approach can dramatically accelerate the discovery of new functional molecules.
| Computational Method | Application Area | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Understanding transition states, predicting regioselectivity, guiding catalyst design. scirp.org |
| Molecular Docking | Medicinal Chemistry | Predicting binding modes and affinities of derivatives to biological targets (e.g., enzymes). |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Developing statistical models that correlate chemical structure with biological activity. researchgate.net |
| Machine Learning (ML) | Property Prediction & Reaction Optimization | Predicting solubility, toxicity, and biological activity; predicting optimal reaction conditions. nih.govrepec.orgescholarship.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
